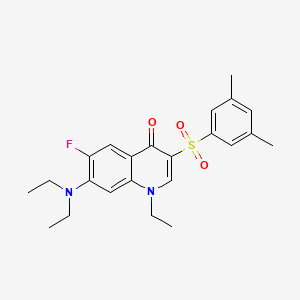

7-(diethylamino)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Description

7-(Diethylamino)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a polyfunctionalized heterocyclic core. The quinolinone scaffold is substituted with:

- 3,5-Dimethylbenzenesulfonyl group at position 3, which introduces steric bulk and sulfonamide functionality, often associated with enhanced binding affinity in medicinal chemistry.

- Ethyl group at position 1, influencing metabolic stability and lipophilicity.

- Fluorine atom at position 6, a common substituent for improving electronegativity, metabolic resistance, and target interactions.

Crystallographic studies using software like SHELX may aid in elucidating its 3D conformation and intermolecular interactions .

Properties

IUPAC Name |

7-(diethylamino)-3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O3S/c1-6-25(7-2)21-13-20-18(12-19(21)24)23(27)22(14-26(20)8-3)30(28,29)17-10-15(4)9-16(5)11-17/h9-14H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZWTPOHFAXGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Diethylamino Group: This step can be performed via nucleophilic substitution reactions, where a suitable diethylamine derivative is reacted with the quinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the quinoline ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: It may find applications in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed studies, including molecular docking, binding assays, and cellular experiments.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a structural analog from , 3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propyl-4(1H)-quinolinone (RN: 931931-94-1), is analyzed. Key differences and implications are summarized below:

Structural Differences and Substituent Effects

Hypothesized Pharmacological and Physicochemical Properties

- Lipophilicity: The target compound’s ethyl group (position 1) and diethylamino group (position 7) may confer moderate lipophilicity, whereas the analog’s propyl and morpholinyl groups could enhance hydrophobicity (propyl) and polarity (morpholinyl), respectively.

- Solubility: The morpholinyl group’s oxygen atom in the analog might improve aqueous solubility compared to the diethylamino group, which is more lipophilic.

- Target Binding: The diethylamino group’s flexibility could allow for diverse binding modes in enzyme pockets, while the rigid morpholinyl group may restrict conformational freedom, favoring specific interactions.

Research Findings and Limitations

- Crystallography : The target compound’s structure could be resolved via SHELX-based refinement, enabling precise analysis of bond lengths and angles .

- Biological Data Gap: No direct studies on the target compound’s activity are cited in the evidence. Predictions are based on structural analogs like RN: 931931-94-1, which itself lacks disclosed biological data .

- Computational Modeling : Molecular docking or QSAR studies could further elucidate how substituent variations impact target affinity and selectivity.

Biological Activity

7-(diethylamino)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS Number: 892780-79-9) is a synthetic compound belonging to the class of quinolones. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 430.54 g/mol. The structure includes a quinoline core, which is known for its pharmacological properties.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of DNA Gyrase and Topoisomerase IV : Similar to other quinolone derivatives, this compound is believed to inhibit bacterial enzymes essential for DNA replication and cell division, leading to bacterial cell death .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that quinolone derivatives possess broad-spectrum antibacterial properties. In vitro studies indicated significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

In vitro assays using various cancer cell lines revealed that the compound exhibits cytotoxic effects. The IC50 values were determined through MTT assays and are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls, indicating potential for therapeutic use in infections caused by resistant strains .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of the compound on human lung cancer cells (A549). The study found that treatment with this compound led to increased apoptosis as evidenced by Annexin V staining and caspase activation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.